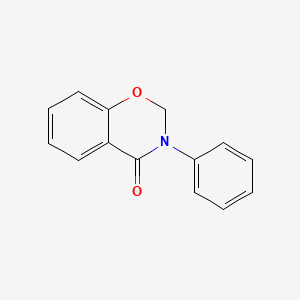![molecular formula C14H7ClN2O2 B11776817 4-Chloro-2-(furan-2-yl)benzofuro[3,2-d]pyrimidine](/img/structure/B11776817.png)
4-Chloro-2-(furan-2-yl)benzofuro[3,2-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-(furan-2-yl)benzofuro[3,2-d]pyrimidine is a heterocyclic compound that features a unique fusion of benzofuran and pyrimidine rings, with a chlorine atom and a furan ring as substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(furan-2-yl)benzofuro[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the cyclization of aryl acetylenes using transition-metal catalysis .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-(furan-2-yl)benzofuro[3,2-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the furan ring.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide or thiourea.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dechlorinated compounds and modified furan rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Chloro-2-(furan-2-yl)benzofuro[3,2-d]pyrimidine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-(furan-2-yl)benzofuro[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .
Comparación Con Compuestos Similares
Similar Compounds
Benzofuran derivatives: Compounds like psoralen and angelicin, which also contain the benzofuran ring and have similar biological activities.
Pyrimidine derivatives: Compounds such as pyrazolo[3,4-d]pyrimidine and pyrido[2,3-d]pyrimidine, which share the pyrimidine ring and have been studied for their anticancer properties.
Uniqueness
4-Chloro-2-(furan-2-yl)benzofuro[3,2-d]pyrimidine is unique due to its specific combination of benzofuran and pyrimidine rings, along with the presence of a chlorine atom and a furan ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
Propiedades
Fórmula molecular |
C14H7ClN2O2 |
|---|---|
Peso molecular |
270.67 g/mol |
Nombre IUPAC |
4-chloro-2-(furan-2-yl)-[1]benzofuro[3,2-d]pyrimidine |
InChI |
InChI=1S/C14H7ClN2O2/c15-13-12-11(8-4-1-2-5-9(8)19-12)16-14(17-13)10-6-3-7-18-10/h1-7H |
Clave InChI |
PDQUZFTVGUYQIU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(O2)C(=NC(=N3)C4=CC=CO4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B11776740.png)
![2-((2-Chlorobenzylidene)amino)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B11776746.png)
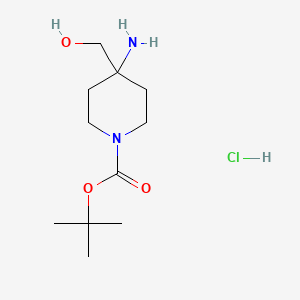
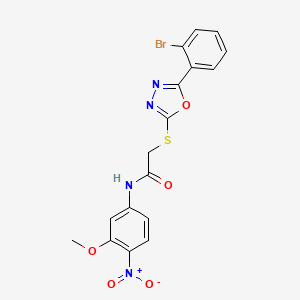
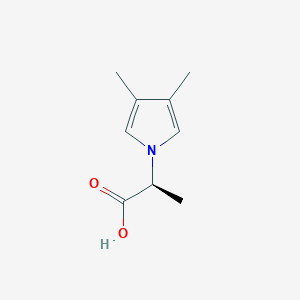
![4-(3-Chlorophenyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione](/img/structure/B11776758.png)


![4-(5,6-Dimethylbenzo[d]oxazol-2-yl)-N,N-dimethylaniline](/img/structure/B11776779.png)
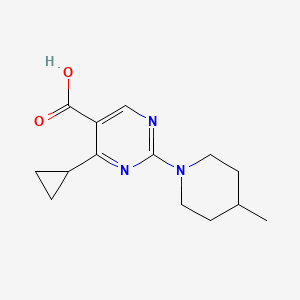
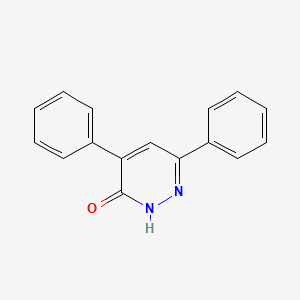
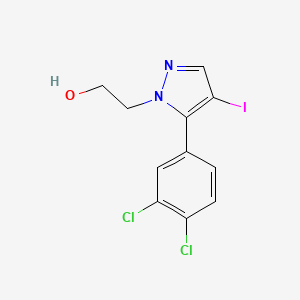
![N-(2-Aminobenzo[d]thiazol-6-yl)-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B11776798.png)
